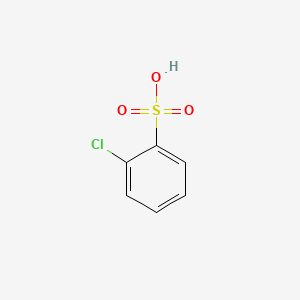

2-Chlorobenzenesulfonic acid

Overview

Description

2-Chlorobenzenesulfonic acid is a chemical compound with the molecular formula C6H5ClO3S . It has an average mass of 192.620 Da and a monoisotopic mass of 191.964798 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a sulfonic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Cd(II) Complexes : The reaction of 2-hydroxy-5-chlorobenzenesulfonic acid with N-heterocyclic auxiliaries and CdX2 salts leads to the formation of five new Cd(II) complexes. These complexes have been characterized by various analytical techniques and exhibit solid-state luminescent properties (Yu et al., 2015).

Characterization of Organosilver(I) Coordination Polymers : Organosilver(I) coordination polymers synthesized using hydroxyl-substituted benzenesulfonic acids, including 2-hydroxy-5-chlorobenzenesulfonic acid, have been characterized. These polymers demonstrate unique structural properties (Deng et al., 2011).

Catalysis and Reaction Mechanisms

Catalyst in Hydrolysis Step of Dicofol Synthesis : p-Chlorobenzenesulfonic acid, separated by crystallization from waste acid in dicofol production, is used as a catalyst in the hydrolysis step of dicofol synthesis (Liu Cun-yu, 2005).

Chlorosulfonic Acid as a Catalyst : Chlorosulfonic acid has been used as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, providing a practical and economically attractive protocol (Shitole et al., 2016).

Material Science and Nanotechnology

- Organo-mineral Hybrid Nanomaterial Synthesis : 4-Chlorobenzenesulfonate has been intercalated between layers of Zn–Al layered double hydroxides, creating a new stable hybrid nanostructured material (Lakraimi et al., 2006).

Vibrational Spectroscopy and Quantum-Chemical Studies

- Vibrational Spectroscopic Studies : A comprehensive vibrational spectrum analysis of p-chlorobenzenesulfonic acid was conducted, providing insights into its molecular structure and potential applications in non-linear optics (Varghese et al., 2009).

Environmental Applications

- Fenton Oxidation in Pollution Control : The study of Fenton oxidation in the presence of radical scavenger Cl- using organic compounds like 4-(2-hydroxy-1-naphthylazo)benzenesulfonic acid Na-salt reveals insights into environmental pollution control mechanisms (Kiwi et al., 2000).

Analytical and Characterization Techniques

Mass Transfer in Sulfuric Acid : Research on mass transfer of chlorobenzene in sulfuric acid is crucial in the nitration of chlorobenzene by mixed acid. This study provides key insights into the dynamics of mass transfer coefficients in sulfuric acid (Bandaru & Ghosh, 2011).

Electron Diffraction Study : The molecular structure of 2-chlorobenzenesulfonyl chloride was investigated using electron diffraction and quantum-chemical methods, revealing important structural parameters (Petrova et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Chlorobenzenesulfonic acid is the benzene ring in organic compounds. The compound acts as an electrophile, seeking out electron-rich areas in the benzene ring .

Mode of Action

This compound interacts with its targets through a process known as chlorosulfonation In this process, the compound reacts with benzene to produce benzenesulfonic acid and hydrochloric acid (HCl)The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the sulfonation pathway. This pathway involves the addition of a sulfonic acid functional group to an organic compound. In the case of this compound, the compound undergoes a reaction with benzene, leading to the formation of benzenesulfonic acid and benzenesulfonyl chloride .

Pharmacokinetics

It is also likely to be excreted in the urine, given its solubility in water .

Result of Action

The result of the action of this compound is the formation of benzenesulfonic acid and benzenesulfonyl chloride. These compounds have various applications in organic chemistry, including the synthesis of other organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is most effective in acidic environments, where it can readily donate a proton to form a cation. This cation can then be attacked by benzene under the right conditions . The reaction is also temperature-dependent, with higher temperatures favoring the formation of the desired products .

Biochemical Analysis

Biochemical Properties

It is known that benzenesulfonic acid, a related compound, can participate in various chemical reactions . The chlorine atom in 2-Chlorobenzenesulfonic acid may influence its reactivity and interactions with biomolecules .

Molecular Mechanism

It is known that benzenesulfonic acid can react with benzene to produce benzenesulfonyl chloride and sulfuric acid . The presence of the chlorine atom in this compound may alter this reaction pathway .

Properties

IUPAC Name |

2-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNURPFVONZPVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950567 | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27886-58-4 | |

| Record name | 2-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)

![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)

![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)

![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2807359.png)